molecular formula C11H16F3NO2 B15309582 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid

1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid

Katalognummer: B15309582
Molekulargewicht: 251.25 g/mol
InChI-Schlüssel: CEMYQGILYIHENC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid is a compound with the molecular formula C11H16F3NO2 and a molecular weight of 251.25 g/mol It is a salt formed from the combination of 1-ethynyl-N,N-dimethylcyclopentan-1-amine and trifluoroacetic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid typically involves the reaction of 1-ethynyl-N,N-dimethylcyclopentan-1-amine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. The compound is typically produced in powder form and stored at room temperature .

Analyse Chemischer Reaktionen

Types of Reactions

1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions may yield various substituted compounds .

Wissenschaftliche Forschungsanwendungen

1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid include:

Uniqueness

This compound is unique due to its specific combination of functional groups and chemical properties. This uniqueness makes it valuable for specific applications in scientific research and industry .

Eigenschaften

Molekularformel

C11H16F3NO2

Molekulargewicht

251.25 g/mol

IUPAC-Name

1-ethynyl-N,N-dimethylcyclopentan-1-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H15N.C2HF3O2/c1-4-9(10(2)3)7-5-6-8-9;3-2(4,5)1(6)7/h1H,5-8H2,2-3H3;(H,6,7)

InChI-Schlüssel

CEMYQGILYIHENC-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1(CCCC1)C#C.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.